[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide
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Overview
Description
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both a brominated oxolane ring and a pyridine carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of a bromine atom into the oxolane ring.
Acetylation: Protection of hydroxyl groups through acetylation.
Coupling: Formation of the ester linkage with methyl acetate.
Amidation: Introduction of the pyridine carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The bromine atom and the acetylated hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Uniqueness
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate is unique due to its combination of a brominated oxolane ring and a pyridine carboxamide moiety. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C18H23BrN2O9 |
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Molecular Weight |
491.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15BrO8.C7H8N2O/c1-5(13)17-4-8-9(18-6(2)14)10(19-7(3)15)11(12,16)20-8;1-5-3-2-4-9-6(5)7(8)10/h8-10,16H,4H2,1-3H3;2-4H,1H3,(H2,8,10)/t8-,9-,10-,11+;/m1./s1 |
InChI Key |
OBFXSRFUAISOSJ-ZCJARRQASA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)C(=O)N.CC(=O)OC[C@@H]1[C@H]([C@H]([C@@](O1)(O)Br)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N.CC(=O)OCC1C(C(C(O1)(O)Br)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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